N-(2,4-dichloro-6-fluorophenyl)-2-pyrazol-1-ylacetamide
Description
N-(2,4-dichloro-6-fluorophenyl)-2-pyrazol-1-ylacetamide: is a synthetic organic compound characterized by the presence of dichloro, fluorophenyl, and pyrazolyl groups
Properties
IUPAC Name |
N-(2,4-dichloro-6-fluorophenyl)-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2FN3O/c12-7-4-8(13)11(9(14)5-7)16-10(18)6-17-3-1-2-15-17/h1-5H,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVKHPLBJQSKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichloro-6-fluorophenyl)-2-pyrazol-1-ylacetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the acetamide group: The pyrazole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Attachment of the dichloro-fluorophenyl group: The final step involves the nucleophilic substitution reaction between the pyrazolylacetamide and 2,4-dichloro-6-fluoroaniline under suitable conditions, such as heating in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
- Studied for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-6-fluorophenyl)-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
N-(2,4-dichloro-6-fluorophenyl)-2-pyrazol-1-ylacetamide analogs: Compounds with variations in the substituents on the phenyl or pyrazole rings.
Other pyrazole derivatives: Compounds such as pyrazole carboxamides or pyrazole sulfonamides.
Uniqueness:
- The presence of both dichloro and fluoro substituents on the phenyl ring imparts unique electronic properties, influencing the compound’s reactivity and biological activity.
- The combination of the pyrazole ring with the acetamide linkage provides a versatile scaffold for further functionalization and optimization in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
